molecular formula C16H17NO B337258 2-methyl-N-(2-phenylethyl)benzamide

2-methyl-N-(2-phenylethyl)benzamide

Cat. No.: B337258
M. Wt: 239.31 g/mol
InChI Key: GSBKTZGAXXREIT-UHFFFAOYSA-N
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Description

2-Methyl-N-(2-phenylethyl)benzamide is a benzamide derivative characterized by a 2-methyl-substituted benzoyl group and a 2-phenylethylamine moiety attached to the amide nitrogen. Its molecular formula is C₁₆H₁₇NO, with a molecular weight of 239.32 g/mol. The compound’s structure combines aromatic and aliphatic components, enabling diverse intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence its crystallinity and solubility .

Synthesis: The compound is typically synthesized via nucleophilic acyl substitution, where 2-methylbenzoyl chloride reacts with 2-phenylethylamine in the presence of a base (e.g., triethylamine) to form the amide bond . Alternatively, coupling agents like EDCl/HOBt may be used for milder conditions .

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

2-methyl-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C16H17NO/c1-13-7-5-6-10-15(13)16(18)17-12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,17,18)

InChI Key

GSBKTZGAXXREIT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 2-methyl-N-(2-phenylethyl)benzamide and analogous compounds:

Compound Name Substituents (Benzamide Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
2-Methyl-N-(2-phenylethyl)benzamide 2-methyl C₁₆H₁₇NO 239.32 Moderate solubility in DMSO
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide 5-Cl, 2-OCH₃ C₁₆H₁₆ClNO₂ 289.76 Metabolite of glyburide; refrigerated storage
4-Butoxy-N-(2-phenylethyl)benzamide 4-O(CH₂)₃CH₃ C₁₉H₂₃NO₂ 297.39 Higher lipophilicity (logP ~3.5 predicted)
4-Iodo-N-(2-phenylethyl)benzamide 4-I C₁₅H₁₄INO 351.18 Heavy atom effect; potential radiopharmaceutical use
N-(2-Phenylethyl)piperidine-1-carbothioamide Heterocyclic thiourea C₁₄H₁₉N₃S 261.39 Antioxidant (% inhibition: 84.4–86.7)

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, I) increase molecular weight and polarity, impacting solubility. For example, the 4-iodo derivative’s heavy atom may facilitate crystallographic studies .
  • Biological Activity : Antioxidant activity is enhanced in thiourea derivatives (e.g., N-(2-phenylethyl)piperidine-1-carbothioamide) due to sulfur’s radical-scavenging capacity . In contrast, glyburide metabolites like 5-chloro-2-methoxy derivatives highlight pharmacological relevance .
Crystallographic and Hydrogen-Bonding Patterns
  • 2-Methyl-N-(2-phenylethyl)benzamide : Likely forms N–H···O hydrogen bonds between amide groups and C–H···π interactions with the phenyl ring, stabilizing crystal packing .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Exhibits O–H···N hydrogen bonds between the hydroxyl group and amide nitrogen, creating a bidentate directing motif for metal coordination .

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